molecular formula C23H24N2O2 B2710830 N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide CAS No. 514201-28-6

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Cat. No.: B2710830
CAS No.: 514201-28-6
M. Wt: 360.457
InChI Key: MAJKEIXNFBWULK-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic acetamide derivative featuring a benzyl group and a pyridin-2-yl moiety attached to the nitrogen atom of the acetamide core.

Properties

IUPAC Name

N-benzyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-18(2)20-11-13-21(14-12-20)27-17-23(26)25(22-10-6-7-15-24-22)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJKEIXNFBWULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(propan-2-yl)phenol with a suitable halogenating agent (e.g., thionyl chloride) to form 4-(propan-2-yl)phenyl chloride.

    Nucleophilic Substitution: The phenyl chloride intermediate undergoes nucleophilic substitution with 2-(pyridin-2-yl)acetamide in the presence of a base such as potassium carbonate to form the desired phenoxyacetamide.

    Benzylation: The final step involves the benzylation of the phenoxyacetamide using benzyl chloride in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl or phenoxy rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl and phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Substituent Variations on the Acetamide Nitrogen
  • Target Compound : Dual substitution with benzyl and pyridin-2-yl groups.
  • Analog 1 (KX-391/Tirbanibulin): N-benzyl-2-[5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl]acetamide (CAS: 897016-82-9) replaces the phenoxy group with a pyridinyl-morpholinoethoxy phenyl chain, enhancing solubility and kinase inhibitory activity .
  • Analog 2 (Suvecaltamide) : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide (INN List 122) retains the isopropylphenyl group but links the pyridinyl moiety via an ethyl spacer, targeting voltage-gated calcium channels .
Phenoxy Group Modifications
  • Target Compound: 4-(propan-2-yl)phenoxy group (isopropyl substituent at para position).
  • Analog 3 (): 2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide shares the 4-isopropylphenoxy group but substitutes the acetamide nitrogen with a sulfamoylphenyl group, altering pharmacokinetic properties .
  • Analog 4 (): N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide features a meta-isopropylphenoxy group, demonstrating positional isomerism effects on receptor binding .

Pharmacological Activities

Compound Biological Activity Key Structural Features Reference
Target Compound Not reported Benzyl, pyridin-2-yl, 4-isopropylphenoxy
KX-391 (Tirbanibulin) Antitumor (Src kinase inhibitor) Morpholinoethoxy-phenyl-pyridinyl
Suvecaltamide Antiepileptic (Cav channel stabilizer) Trifluoroethoxy-pyridinyl, isopropylphenyl
GSK1570606A Enzyme inhibition 4-Fluorophenyl, pyridinyl-thiazole

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight logP (Predicted) Water Solubility
Target Compound C23H24N2O2 376.45 ~4.5 (estimated) Low
KX-391 (897016-82-9) C26H29N3O3 431.53 4.10 Moderate
N-(3-Methoxypropyl)-... (477870-56-7) C21H22N4O3 378.42 1.33 g/cm³ ND
Suvecaltamide C20H20F3N2O2 394.38 3.8 Low

Biological Activity

N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide is a synthetic organic compound notable for its complex structure, which includes benzyl, phenoxy, and pyridinyl groups. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly in neurological and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2C_{23}H_{24}N_{2}O_{2}, with a molecular weight of 364.45 g/mol. The compound's structure allows for various interactions with biological targets, which can influence its pharmacological effects.

PropertyValue
Molecular FormulaC23H24N2O2
Molecular Weight364.45 g/mol
IUPAC NameN-benzyl-2-(4-propan-2-ylphenoxy)-N-pyridin-2-ylacetamide

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Phenoxy Intermediate : Reaction of 4-(propan-2-yl)phenol with a halogenating agent.
  • Nucleophilic Substitution : The phenoxy intermediate undergoes nucleophilic substitution with 2-(pyridin-2-yl)acetamide.
  • Benzylation : Final benzylation using benzyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of pyridinyl and phenoxy groups facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.

Pharmacological Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticonvulsant Activity : In preclinical models, compounds structurally related to N-benzyl derivatives have shown significant anticonvulsant properties, suggesting potential for treating epilepsy .
    • Case Study : A related compound demonstrated protection in various seizure models, indicating that modifications in the structure can enhance efficacy against different types of epilepsy.
  • Anti-inflammatory Effects : Research indicates that similar compounds exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines and modulation of immune responses .
  • Antibacterial Properties : Compounds within this structural class have shown promising antibacterial activity against Gram-positive bacteria, suggesting a potential role in developing new antibiotics .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for evaluating the safety and efficacy of new compounds:

  • Absorption : Studies indicate good permeability across biological membranes.
  • Metabolism : The compound shows stability in human liver microsomes with minimal interaction with key CYP450 enzymes.
  • Toxicity : Preliminary toxicity assessments reveal no significant hepatotoxic effects at therapeutic concentrations .

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